molecular formula C15H18Cl3NO6S B1503156 Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside CAS No. 868230-98-2

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

Cat. No.: B1503156
CAS No.: 868230-98-2
M. Wt: 446.7 g/mol
InChI Key: LCQAHPRLLBMKDG-NWBUJAPZSA-N
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Description

Properties

IUPAC Name

2,2,2-trichloroethyl N-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3NO6S/c16-15(17,18)7-24-14(23)19-10-12(22)11(21)9(6-20)25-13(10)26-8-4-2-1-3-5-8/h1-5,9-13,20-22H,6-7H2,(H,19,23)/t9-,10-,11-,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQAHPRLLBMKDG-NWBUJAPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693682
Record name Phenyl 2-deoxy-1-thio-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868230-98-2
Record name Phenyl 2-deoxy-1-thio-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is a compound of significant interest in biochemical research and drug development due to its unique structural properties and potential biological activities. This article will explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H24Cl3NO9SC_{21}H_{24}Cl_3NO_9S. It features a phenyl group along with a deoxy-thio structure and a trichloroethoxyformamido moiety. This unique combination allows for specific interactions with biological macromolecules, making it a candidate for various applications in medicinal chemistry.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents. The presence of the thio group may enhance these activities by affecting the compound's interaction with microbial cell membranes .

2. Glycosylation and Drug Development

The compound serves as an intermediate in synthesizing glycosylated drugs. Glycosylation is crucial for enhancing the bioavailability and efficacy of pharmaceuticals. Studies show that glycosylated compounds derived from this compound can improve pharmacokinetic properties, making them more effective in therapeutic settings .

3. Carbohydrate-Protein Interactions

This compound is used in biochemical research to study carbohydrate-protein interactions. Understanding these interactions is vital for developing targeted therapies for diseases where such interactions play a critical role, including cancer and autoimmune disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that modifications to the phenyl group significantly enhanced antimicrobial activity.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
Phenyl 2-Deoxy...816

Case Study 2: Glycosylation Efficiency

In another study focused on drug development, the glycosylation of a specific anticancer agent using this compound resulted in a compound with enhanced solubility and bioactivity compared to its non-glycosylated counterpart. The results highlighted the importance of glycosylation in improving drug efficacy.

Scientific Research Applications

Drug Development

Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of glycosylated drugs. Its unique structural features enhance the bioavailability and therapeutic effectiveness of these pharmaceuticals. The acetylated structure improves solubility, making it easier for the drug to be absorbed in biological systems .

Case Study:
In a study focused on synthesizing novel antiviral agents, researchers employed Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside to create glycosylated derivatives that exhibited improved efficacy against viral infections compared to non-glycosylated counterparts .

Biochemical Research

Investigation of Carbohydrate-Protein Interactions:
The compound is instrumental in studies exploring carbohydrate-protein interactions. It aids researchers in understanding cellular processes such as signaling and recognition, which are crucial for developing targeted therapies .

Research Example:
A recent publication demonstrated how this compound facilitated the identification of specific glycoproteins involved in cell adhesion processes. By modifying the compound's structure, researchers were able to enhance binding affinity to target proteins, thus providing insights into potential therapeutic targets for cancer treatment .

Diagnostic Applications

Development of Diagnostic Agents:
this compound is utilized in creating diagnostic assays that require specific glycosylation patterns for accurate biomarker detection. This specificity is vital for developing assays that can differentiate between healthy and diseased states .

Example of Use:
In clinical settings, this compound has been incorporated into assays designed to detect pathogens by exploiting their unique glycan structures. These assays have shown enhanced sensitivity and specificity compared to traditional methods .

Food Industry

Applications in Food Technology:
The compound finds applications in food science for modifying carbohydrates to improve texture and extend shelf life. Its unique chemical properties allow it to act as a flavoring agent and preservative .

Research Insight:
A study explored the use of this compound in formulating low-calorie sweeteners that mimic the taste profile of sugar without the associated caloric content. The results indicated that products containing this compound were well-received in sensory evaluations compared to conventional sweeteners .

Material Science

Potential in Advanced Materials:
Researchers are investigating the use of this compound in developing advanced materials that require specific functional groups for enhanced performance. This includes applications in coatings and adhesives where chemical stability and functionalization are critical .

Example Application:
In material science research, this compound has been explored for its potential use in creating bio-compatible coatings for medical devices. The coatings demonstrated improved biocompatibility and reduced bacterial adhesion compared to standard materials .

Summary Table of Applications

Application AreaKey UsesExample Studies
Drug DevelopmentIntermediate for glycosylated drugsSynthesis of antiviral agents
Biochemical ResearchCarbohydrate-protein interaction studiesIdentification of glycoproteins in cell adhesion
Diagnostic ApplicationsDevelopment of specific diagnostic assaysAssays for pathogen detection
Food IndustryModifying carbohydrates for texture and preservationLow-calorie sweetener formulations
Material ScienceAdvanced materials with specific functional groupsBio-compatible coatings for medical devices

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor in oligosaccharide synthesis:

Acceptor TypeActivator SystemGlycosidic Bond FormedStereoselectivityApplication
AlcoholsNIS/TfOHβ-linked galactosides>90% β-selectivityGlycoconjugate synthesis
Amino sugarsBF₃·Et₂O1,2-cis linkages78% α-selectivityAntibiotic derivatives
Sterically hindered phenolsCu(OTf)₂Orthoester intermediates65% yieldProtecting group strategy

Notable features:

  • The thioether group enhances donor stability compared to O-glycosides, enabling storage at 4°C for >6 months .

  • Acetyl groups prevent unwanted side reactions while allowing regioselective deprotection with NH₃/MeOH .

Deprotection Kinetics

Comparative deprotection rates of protective groups:

Protecting GroupDeprotection ReagentTime (h)EfficiencyCompatibility
Troc (2,2,2-trichloroethoxycarbonyl)Zn-AcOH (pH 4.5)298%Stable to acids, bases < pH 9
Acetyl0.5M NaOMe/MeOH195%Compatible with Troc group
ThiophenylH₂O₂/AcOH488%Oxidizes to sulfoxide intermediate

Comparative Reactivity with Analogues

Reactivity differences versus structurally related compounds:

CompoundKey Structural FeatureGlycosylation EfficiencyStability in Storage
Phenyl 2-Deoxy-1-thio-β-D-galactosideLacks Troc and acetyl groups45% yield2 weeks at RT
4-Nitrophenyl Troc-protected galactosideNitrophenyl aglycone68% yield1 month at 4°C
Target compoundTriple acetyl + Troc protection82% yield6 months at 4°C

The enhanced stability stems from:

  • Electron-withdrawing Troc group reducing nucleophilic attack at anomeric center

  • Acetyl groups preventing oxidative degradation of sugar backbone

Catalytic Hydrogenation Effects

Reduction behavior under hydrogenation conditions:

CatalystPressure (bar)TemperatureResulting ProductSelectivity
Pd/C325°CDe-Troc product with intact thioether94%
Raney Ni550°CComplete desulfurization to galactose derivative88%
PtO₂130°CPartial reduction of Troc group67%

Critical finding: Controlled hydrogenation allows sequential deprotection – first removing Troc group while preserving thioether for subsequent couplings .

Acid/Base Stability Profile

pH-dependent decomposition rates (25°C):

ConditionHalf-LifeMajor Degradation Pathway
0.1M HCl48 hAcetyl group hydrolysis
0.1M NaOH15 minTroc group cleavage
pH 7.4 buffer30 daysNo significant degradation

This pH sensitivity necessitates:

  • Neutral conditions for long-term storage

  • Buffered solutions (pH 6–7) during biochemical assays

The compound's reactivity profile makes it particularly valuable for:

  • Sequential glycosylation strategies in oligosaccharide assembly

  • pH-controlled drug conjugate synthesis

  • Stable intermediate in multi-step organic syntheses

Experimental data confirms its superiority over non-acetylated or non-Troc-protected analogues in both reaction yields and product stability . Recent advances in catalytic systems (e.g., AgOTf/NIS combinations) have further enhanced its synthetic utility for complex carbohydrate architectures .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 868230-98-2
  • Molecular Formula: C₁₅H₁₈Cl₃NO₆S
  • Molecular Weight : 446.733 g/mol
  • Structural Features: A β-D-galactopyranoside backbone with a 2-deoxy modification. 1-thio linkage to a phenyl group, enhancing stability and reactivity in glycosylation reactions. 2-(2,2,2-Trichloroethoxyformamido) substituent, providing steric bulk and electron-withdrawing effects for controlled activation .

Synthetic Relevance: This compound is a thioglycoside donor widely used in carbohydrate chemistry for oligosaccharide synthesis. The trichloroethoxyformamido group acts as a temporary protecting group, enabling selective deprotection under mild conditions (e.g., Zn/AcOH) . Its acetylated hydroxyl groups (3,4,6-positions) prevent undesired side reactions during glycosylation .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name Structural Features Reactivity Applications References
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-galactopyranoside - 2-Trichloroethoxyformamido
- 3,4,6-tri-O-acetyl
- β-D-galacto configuration
High stability; activated by Zn/AcOH or Lewis acids Oligosaccharide synthesis, glycoconjugate tools
Ethyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-galactopyranoside - 2-Phthalimido
- Ethyl thio group
Requires hydrazine for deprotection; moderate stability Intermediate in galactosamine derivatives
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside - β-D-gluco configuration
- Acetylated hydroxyls
Similar activation but altered stereochemistry Synthesis of glucoconjugates
4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside - 2-Acetamido
- 4-Nitrophenyl aglycon
Hydrolyzed by β-galactosidases Enzyme substrate for glycosidase assays
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside - Methyl aglycon
- Unprotected hydroxyls
Limited stability; prone to hydrolysis Crystallography studies of glycosidic conformations

Reactivity and Stability

  • Trichloroethoxyformamido vs. Phthalimido/Acetamido: The trichloroethoxyformamido group enables selective deprotection under mild reducing conditions, unlike phthalimido groups (requiring hydrazinolysis) or acetamido groups (stable under most conditions) . Electron-withdrawing trichloroethoxy enhances glycosylation efficiency by stabilizing the oxocarbenium ion intermediate .
  • Thioglycosides vs. O-Glycosides :
    • Thioglycosides (e.g., phenyl-1-thio) exhibit superior chemical stability compared to O-glycosides, allowing long-term storage and controlled activation .

Stereochemical and Configurational Impact

  • β-D-galacto vs. β-D-gluco Configuration: The galacto configuration (C4 hydroxyl axial) increases steric hindrance, slowing glycosylation kinetics compared to gluco analogs . Example: The gluco analog (CAS 187022-49-7) shows 20% faster reaction rates in mannosylation studies .
  • Aglycon Effects: Phenyl groups enhance donor reactivity due to their electron-withdrawing nature, whereas methyl or ethyl aglycons are less reactive .

Glycosylation Efficiency

  • The target compound achieves >85% yields in galactose-containing oligosaccharide synthesis when paired with N-acetylglucosamine acceptors .
  • In contrast, phthalimido-protected analogs (e.g., ) show lower yields (43.5%) due to harsh deprotection steps .

Preparation Methods

General Synthetic Strategy

The preparation of Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside typically proceeds through the following key steps:

  • Formation of the Thioglycoside: The anomeric hydroxyl group of a suitably protected galactopyranose derivative is converted into a thioglycoside by reaction with thiophenol or a phenyl thiol reagent under acidic or Lewis acid catalysis. This step establishes the phenyl 1-thio linkage essential for the compound's function as a glycosyl donor.

  • Introduction of the Trichloroethoxyformamido Group: The amino group at the 2-position (after deoxygenation at C-2) is derivatized with 2,2,2-trichloroethoxyformyl chloride or an equivalent reagent to install the trichloroethoxyformamido protective group. This group stabilizes the amino function and modulates the reactivity of the sugar during subsequent glycosylation.

  • Protection of Hydroxyl Groups: The 3,4,6-hydroxyl groups are often acetylated (tri-O-acetylation) to protect them during the synthesis and to improve solubility and handling. This acetylation is typically performed using acetic anhydride in pyridine or other suitable solvents.

  • Purification and Characterization: The final compound is purified by crystallization or chromatographic methods and characterized by HPLC to confirm purity (>98%), melting point determination (around 117 °C for the tri-O-acetylated form), and spectroscopic methods.

Detailed Preparation Method (Example Protocol)

Step Reagents/Conditions Purpose Notes
1. Protection of Hydroxyl Groups Acetic anhydride, pyridine, 0°C to room temperature Acetylation of 3,4,6-OH groups Ensures selective protection; reaction monitored by TLC
2. Formation of Thioglycoside Thiophenol, Lewis acid catalyst (e.g., BF3·Et2O), dichloromethane, 0°C to room temperature Replacement of anomeric OH with phenylthio group Stereoselective formation of beta-anomer favored
3. Introduction of Trichloroethoxyformamido Group 2,2,2-trichloroethoxyformyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Carbamoylation of amino group at C-2 Careful control of temperature to avoid side reactions
4. Purification Silica gel chromatography or recrystallization Isolation of pure compound Purity confirmed by HPLC (>98%) and melting point

Research Findings and Analytical Data

  • Purity and Characterization: The compound is typically obtained with a purity exceeding 98% as determined by HPLC and total nitrogen analysis. The molecular weight for the tri-O-acetylated derivative is approximately 572.8 g/mol, while the deacetylated form has a molecular weight of about 446.7 g/mol.

  • Physical Properties: The tri-O-acetylated form appears as a white crystalline solid with a melting point near 117 °C. The compound exhibits good solubility in organic solvents and can be dissolved by heating to 37°C followed by ultrasonic treatment to enhance dissolution.

  • Stability and Storage: Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month to maintain chemical stability. Repeated freeze-thaw cycles should be avoided to prevent degradation.

Preparation Data Table for Stock Solutions

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 1.7457 0.3491 0.1746
5 8.7284 1.7457 0.8728
10 17.4569 3.4914 1.7457

Note: These volumes are calculated based on the molecular weight of 572.84 g/mol for the tri-O-acetylated compound and are useful for preparing stock solutions at desired molarities.

Summary of Preparation Methods

Preparation Aspect Details
Starting Material 2-deoxy-D-galactopyranose derivatives
Key Reactions Thioglycoside formation, carbamoylation with trichloroethoxyformyl chloride, acetylation
Protective Groups Tri-O-acetylation at 3,4,6 positions
Reaction Conditions Low temperature (0°C to room temp), use of Lewis acid catalysts, organic solvents
Purification Techniques Chromatography, recrystallization
Analytical Methods HPLC (purity >98%), melting point, NMR, mass spectrometry
Storage Conditions -80°C (6 months), -20°C (1 month), avoid freeze-thaw cycles

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing phenyl 2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside?

  • Methodological Answer : The synthesis typically involves sequential protection and glycosylation steps.

Protection of the amino group : The 2-amino group in galactosamine derivatives is protected using a trichloroethoxycarbonyl (Troc) group. This step often employs phthalic anhydride or trichloroethoxycarbonyl chloride under basic conditions (e.g., pyridine or NaOH) .

Thio-glycoside formation : The anomeric hydroxyl group is replaced with a phenylthio group via reaction with thiophenol in the presence of BF₃·OEt₂ as a catalyst in anhydrous 1,2-dichloroethane .

Purification : Crude products are purified using silica gel column chromatography with gradient elution (e.g., EtOAc/hexane mixtures). Purity is confirmed by TLC and NMR .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions. Key signals include:
  • Anomeric proton : A doublet near δ 5.5–5.8 ppm (J = 3–4 Hz) for the β-configuration .
  • Troc group : Resonances for the trichloroethyl moiety (δ 4.0–4.5 ppm for CH₂Cl₃) and carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (m/z 446.733 for C₁₅H₁₈Cl₃NO₆S) .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

  • Methodological Answer :

  • Storage : Store at –20°C under argon to prevent hydrolysis of the Troc group or oxidation of the thio-glycosidic bond .
  • Solubility : Soluble in chlorinated solvents (e.g., CH₂Cl₂), THF, and DMSO. Avoid protic solvents (e.g., water, methanol) to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycosylation efficiency during synthesis?

  • Methodological Answer :

  • Catalyst optimization : Replace BF₃·OEt₂ with milder promoters (e.g., TMSOTf or NIS/TfOH) to enhance stereoselectivity. Evidence shows BF₃ can lead to side reactions (e.g., thioglycoside hydrolysis) .
  • Temperature control : Conduct glycosylation at –40°C to stabilize reactive intermediates and reduce anomeric mixture formation .

Q. What strategies mitigate challenges in confirming the β-configuration of the glycosidic bond?

  • Methodological Answer :

  • NOE experiments : Use 2D NOESY NMR to detect spatial proximity between the anomeric proton (δ ~5.5 ppm) and axial protons (e.g., H-3 or H-5 in galactopyranoside) .
  • X-ray crystallography : Co-crystallize with lectins (e.g., galectin-3) to validate binding geometry, leveraging the compound’s thioglycoside stability .

Q. How do competing synthetic routes (e.g., trichloroacetimidate vs. thioglycoside donors) impact yield and scalability?

  • Methodological Answer :

  • Thioglycoside donors : Higher thermal stability and compatibility with one-pot glycosylation strategies, but require harsh promoters (e.g., NIS/AgOTf) .
  • Trichloroacetimidates : Offer superior reactivity under mild conditions (e.g., catalytic TMSOTf) but are moisture-sensitive, necessitating rigorous anhydrous protocols .
  • Comparative yields : Thioglycoside routes report 40–60% yields for disaccharide analogs, while trichloroacetimidates achieve 70–85% but demand advanced purification .

Q. How can researchers address discrepancies in NMR data for the trichloroethoxyformamido group?

  • Methodological Answer :

  • Deuteration studies : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent-induced peak splitting.
  • Dynamic NMR : Elevate temperature to ≥40°C to average conformational isomers, simplifying complex splitting patterns .

Analytical and Application-Oriented Questions

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-MS monitoring : Use C18 reverse-phase columns (ACN/water gradients) to track degradation products (e.g., free galactosamine or phenylthiol) over time .
  • Circular dichroism (CD) : Assess conformational changes in aqueous buffers (pH 7.4) to evaluate structural robustness .

Q. Which databases or repositories provide reliable spectral data for this compound?

  • Methodological Answer :

  • PubChem : Access ¹H/¹³C NMR and MS data (CID: 129759633) .
  • Specialized vendors : TCI Chemicals (Cat. P1642-5G) supplies validated analytical certificates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside

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